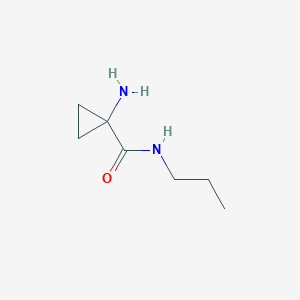
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate typically involves the reaction of perfluorononyl alcohol with hexafluoroisopropyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the carbonate ester. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the required reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity level.
化学反応の分析
Types of Reactions
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form perfluorononyl alcohol and hexafluoroisopropyl alcohol.
Oxidation and Reduction: Although the compound is generally resistant to oxidation and reduction due to the presence of fluorine atoms, under specific conditions, it can undergo these reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the use of catalysts to accelerate the reaction.
Oxidizing and Reducing Agents: Strong oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are perfluorononyl alcohol and hexafluoroisopropyl alcohol.
科学的研究の応用
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of other fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its unique surface properties.
作用機序
The mechanism of action of 1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate is primarily based on its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability is advantageous in various applications, as it ensures the compound remains intact under harsh conditions.
類似化合物との比較
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate can be compared with other fluorinated carbonates, such as:
- 1H,1H,9H-Perfluorononyl methyl carbonate
- 1H,1H,9H-Perfluorononyl ethyl carbonate
- 1H,1H,9H-Perfluorononyl propyl carbonate
Uniqueness
The uniqueness of this compound lies in its hexafluoroisopropyl group, which imparts additional stability and resistance to chemical reactions compared to other similar compounds. This makes it particularly useful in applications where high stability and resistance to degradation are required.
特性
分子式 |
C13H4F22O3 |
|---|---|
分子量 |
626.13 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C13H4F22O3/c14-3(15)6(18,19)10(28,29)12(32,33)13(34,35)11(30,31)9(26,27)5(16,17)1-37-4(36)38-2(7(20,21)22)8(23,24)25/h2-3H,1H2 |
InChIキー |
RAEJTTQEKGYUSG-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
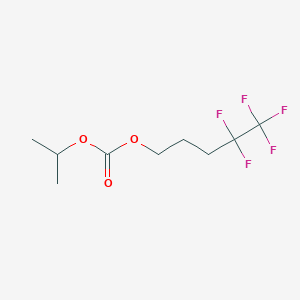
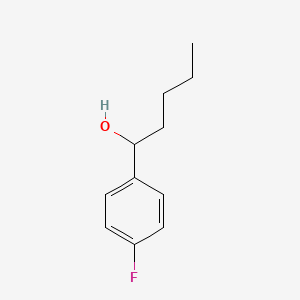
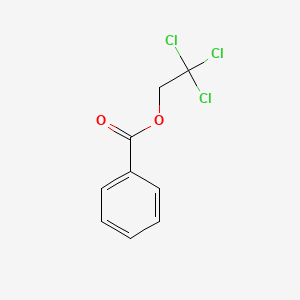
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)
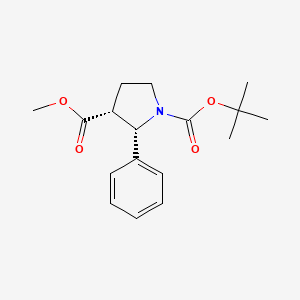
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)


